4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
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Overview
Description
4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Various substitution reactions can occur, especially at the chloro and aldehyde positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted imidazole derivatives .
Scientific Research Applications
4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-imidazolecarboxaldehyde
- 4-formyl-5-methyl-1H-imidazole
- 5-methyl-1H-imidazole-4-carbaldehyde
Uniqueness
4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the chloro and ethyl groups, which confer distinct chemical properties and reactivity compared to other imidazole derivatives. These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-1-ethyl-5-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-5(2)7(8)9-6(10)4-11/h4H,3H2,1-2H3 |
InChI Key |
CBGVGAOYKVMFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1C=O)Cl)C |
Origin of Product |
United States |
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